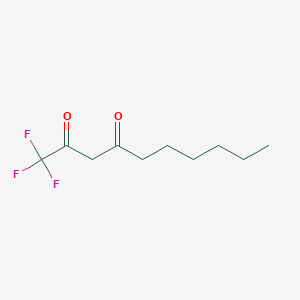

1,1,1-Trifluorodecane-2,4-dione

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

CAS No. |

332-82-1 |

|---|---|

Molecular Formula |

C10H15F3O2 |

Molecular Weight |

224.22 g/mol |

IUPAC Name |

1,1,1-trifluorodecane-2,4-dione |

InChI |

InChI=1S/C10H15F3O2/c1-2-3-4-5-6-8(14)7-9(15)10(11,12)13/h2-7H2,1H3 |

InChI Key |

UVLGAJSKYICIQF-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCC(=O)CC(=O)C(F)(F)F |

Origin of Product |

United States |

Synthetic Strategies and Chemical Reactivity of 1,1,1 Trifluorodecane 2,4 Dione

Synthetic Routes to 1,1,1-Trifluorodecane-2,4-dione

The most prominent method for synthesizing this compound is the Claisen condensation. This reaction involves the condensation of an ester with a ketone in the presence of a strong base.

Specifically, for this compound, the synthesis is achieved through a mixed Claisen condensation of ethyl trifluoroacetate (B77799) and 2-decanone (B165314). nih.govlibretexts.org In this reaction, a strong base, such as sodium ethoxide, is required to deprotonate the α-carbon of 2-decanone, forming an enolate. This enolate then acts as a nucleophile, attacking the electrophilic carbonyl carbon of ethyl trifluoroacetate. The subsequent loss of the ethoxide leaving group leads to the formation of the β-diketone product. libretexts.orgmasterorganicchemistry.com

The general reaction scheme is as follows:

CH₃(CH₂)₇C(O)CH₃ + CF₃COOC₂H₅ → [Base] → CH₃(CH₂)₇C(O)CH₂C(O)CF₃ + C₂H₅OH

A crucial aspect of this synthesis is the choice of base. The base must be strong enough to generate the enolate from the ketone but should not interfere with the reaction through side reactions like saponification of the ester. Sodium ethoxide is a commonly used base for this purpose. libretexts.org

Purification of the resulting this compound can be achieved through the formation of a copper chelate. The diketone reacts with copper(II) acetate (B1210297) to form a stable, often crystalline, copper(II) complex. This complex can be isolated and subsequently decomposed, typically with a strong acid, to yield the pure β-diketone.

Derivatization and Functionalization Approaches for this compound

The presence of two carbonyl groups and an active methylene (B1212753) group makes this compound a versatile precursor for the synthesis of various heterocyclic compounds.

A significant derivatization is the Knorr pyrazole (B372694) synthesis, where the diketone reacts with a hydrazine (B178648) derivative to form a pyrazole. name-reaction.comjk-sci.comslideshare.net This reaction is typically acid-catalyzed. jk-sci.comslideshare.net The reaction of this compound with hydrazine hydrate, for instance, leads to the formation of 3-heptyl-5-(trifluoromethyl)-1H-pyrazole. The regioselectivity of this reaction, meaning which nitrogen of the hydrazine attacks which carbonyl group, can be influenced by the reaction conditions and the substitution on the hydrazine.

The general scheme for the Knorr pyrazole synthesis is:

CH₃(CH₂)₇C(O)CH₂C(O)CF₃ + H₂NNH₂ → [Acid Catalyst] → 3-Heptyl-5-(trifluoromethyl)-1H-pyrazole + 2H₂O

Furthermore, this compound can be utilized in the synthesis of other heterocyclic systems, such as pyrimidines. The reaction with urea (B33335) or thiourea (B124793) can lead to the formation of pyrimidine-2-thiones or pyrimidin-2-ones, respectively. These reactions typically proceed through the initial formation of an intermediate that subsequently cyclizes.

Reaction Mechanisms Involving this compound

The reactivity of this compound is largely dictated by the presence of the electron-withdrawing trifluoromethyl group and the dicarbonyl functionality.

Keto-Enol Tautomerism:

Like other β-diketones, this compound exists as an equilibrium mixture of keto and enol tautomers. The electron-withdrawing nature of the trifluoromethyl group significantly influences this equilibrium, generally favoring the enol form. daneshyari.comresearchgate.net The enol form is stabilized by the formation of an intramolecular hydrogen bond between the enolic hydroxyl group and the adjacent carbonyl oxygen, creating a stable six-membered ring. daneshyari.comresearchgate.net

There are two possible enol forms for this compound: one where the enolic double bond is adjacent to the trifluoromethyl group and another where it is adjacent to the heptyl group. Spectroscopic studies on similar trifluoromethyl-β-diketones suggest that the equilibrium often favors the enol form where the double bond is conjugated with the less electron-withdrawing group. daneshyari.comresearchgate.net

Claisen Condensation Mechanism:

The mechanism of the Claisen condensation to form this compound proceeds through the following steps:

Enolate Formation: The base (e.g., sodium ethoxide) removes an acidic α-proton from 2-decanone to form a resonance-stabilized enolate ion. libretexts.org

Nucleophilic Attack: The enolate ion attacks the carbonyl carbon of ethyl trifluoroacetate. libretexts.org

Tetrahedral Intermediate: A tetrahedral intermediate is formed.

Elimination: The intermediate collapses, and the ethoxide ion is eliminated as a leaving group, regenerating the carbonyl group and forming the β-diketone. libretexts.org

Knorr Pyrazole Synthesis Mechanism:

The Knorr pyrazole synthesis with this compound and hydrazine proceeds as follows:

Initial Attack: One of the nitrogen atoms of hydrazine attacks one of the carbonyl carbons of the diketone. Due to the electron-withdrawing trifluoromethyl group, the carbonyl carbon adjacent to it is more electrophilic and is preferentially attacked.

Intermediate Formation: A hemiaminal intermediate is formed, which then dehydrates to form an imine.

Intramolecular Cyclization: The second nitrogen atom of the hydrazine then attacks the remaining carbonyl group in an intramolecular fashion.

Dehydration: A second molecule of water is eliminated to form the aromatic pyrazole ring. jk-sci.comslideshare.netwikipedia.org

The regiochemistry of the final pyrazole is determined by the initial site of nucleophilic attack by the hydrazine.

Coordination Chemistry and Metal Complexation with 1,1,1 Trifluorodecane 2,4 Dione

Ligand Properties of 1,1,1-Trifluorodecane-2,4-dione

The reactivity and coordinating ability of this compound are largely dictated by its molecular structure, specifically the presence of a trifluoromethyl group and the dicarbonyl functionality.

Like other β-dicarbonyl compounds, this compound exists as a mixture of two tautomeric forms: the keto form and the enol form. The equilibrium between these two forms is a crucial aspect of its reactivity. The enol form is particularly important in coordination chemistry as it can be deprotonated to form an enolate anion, which then acts as a ligand.

The stability of the enol tautomer is enhanced by intramolecular hydrogen bonding between the hydroxyl group and the adjacent carbonyl oxygen, forming a stable six-membered ring. The presence of the electron-withdrawing trifluoromethyl group further influences the acidity of the α-hydrogens and the stability of the resulting enolate, thereby affecting its reactivity towards metal ions. Generally, the enol form is favored in the tautomeric mixture due to the stability conferred by conjugation and intramolecular hydrogen bonding.

The deprotonated enol form of this compound acts as a bidentate ligand, meaning it binds to a metal ion through two donor atoms simultaneously. In this case, the two donor atoms are the oxygen atoms of the dicarbonyl group. This bidentate chelation results in the formation of a stable six-membered ring containing the metal ion, a phenomenon known as the chelate effect. This effect contributes significantly to the thermodynamic stability of the resulting metal complexes. The coordination of the two oxygen atoms to the metal center can be described using the kappa (κ) notation as κ²-O,O'.

Synthesis and Characterization of Metal Complexes of this compound

The synthesis of metal complexes with this compound typically involves the reaction of a metal salt with the β-diketone ligand in an appropriate solvent.

Ruthenium(II) complexes are of significant interest due to their potential applications in various catalytic and medicinal fields. The synthesis of Ru(II) complexes with this compound can be achieved by reacting a suitable ruthenium precursor, such as [Ru(p-cymene)Cl(μ-Cl)]₂, with the ligand. These reactions often yield stable, air-tolerant complexes.

The resulting ruthenium(II) complexes are typically characterized by a variety of spectroscopic and analytical techniques, including:

Nuclear Magnetic Resonance (NMR) spectroscopy: To elucidate the structure and bonding within the complex.

Fourier-Transform Infrared (FT-IR) spectroscopy: To identify the vibrational modes of the coordinated ligands.

High-Resolution Mass Spectrometry (HRMS): To confirm the molecular weight and composition of the complex.

Single-Crystal X-ray Diffraction: To determine the precise three-dimensional arrangement of atoms and the coordination geometry around the ruthenium center.

Table 1: Examples of Synthesized Ruthenium(II) Complexes

| Complex | Ancillary Ligands | Characterization Methods | Reference |

|---|---|---|---|

| [Ru(p-cymene)Cl₂(L)] | 2-aminobenzonitrile | Elemental Analysis, ¹H NMR, HRMS, X-ray Diffraction | |

| [Ru(p-cymene)Cl₂(L)] | 4-aminobenzonitrile | Elemental Analysis, ¹H NMR, HRMS, X-ray Diffraction | |

| [Ru(p-cymene)Cl₂(L)] | 2-aminomethylpyridine | Elemental Analysis, ¹H NMR, HRMS, X-ray Diffraction | |

| [Ru(NNN)Cl₂] | Tridentate NNN ligands | NMR, FT-IR, HRMS, X-ray Diffraction | |

| [Ru(aneS₄)(L)Cl]Cl | 4-ferrocenylpyridine | UV/Vis, Cyclic Voltammetry, X-ray Diffraction |

L represents the 1,1,1-Trifluorodecane-2,4-dionato ligand.

This compound readily forms complexes with a range of other transition metal ions.

Copper(II) Complexes: Copper(II) complexes are typically synthesized by reacting a copper(II) salt, such as copper(II) acetate (B1210297), with the ligand in an organic solvent like ethanol. The resulting complexes, such as bis(1,1,1-trifluorodecane-2,4-dionato)copper(II), often exhibit a square planar or distorted square pyramidal geometry.

Nickel(II) Complexes: The synthesis of nickel(II) complexes involves the reaction of a nickel(II) salt (e.g., nickel(II) chloride) with the deprotonated ligand. These complexes commonly adopt an octahedral coordination geometry.

Cobalt(II) Complexes: Cobalt(II) complexes can be prepared by reacting a cobalt(II) salt with the ligand. The resulting complexes often feature an octahedral coordination environment around the cobalt(II) ion.

Iron(III) Complexes: Iron(III) forms stable complexes with this compound, such as tris(1,1,1-trifluorodecane-2,4-dionato)iron(III). These complexes typically exhibit an octahedral geometry with the iron(III) center coordinated to three bidentate ligands.

Table 2: Coordination Geometries of Transition Metal Complexes with this compound

| Metal Ion | Typical Coordination Geometry | Example Complex | Reference |

|---|---|---|---|

| Copper(II) | Square Planar / Square Pyramidal | [Cu(tfacac)₂(pyon)] |

Advanced Spectroscopic and Computational Investigations of 1,1,1 Trifluorodecane 2,4 Dione Systems

Structural Elucidation of 1,1,1-Trifluorodecane-2,4-dione and its Coordination Compounds

Determining the precise three-dimensional arrangement of atoms within a molecule is fundamental to understanding its reactivity and properties. A suite of powerful analytical techniques is employed for the structural elucidation of this compound and its coordination compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for probing the structure of molecules in solution. For β-diketones like this compound, ¹H NMR provides crucial information about the tautomeric equilibrium between the keto and enol forms. researchgate.net The spectrum of a similar compound, 1,1,1-trifluoro-2,4-pentanedione, in deuterated chloroform (B151607) shows a distinct peak for the enolic proton (CH) and another for the methylene (B1212753) protons (CH₂) of the keto form, allowing for the quantification of each tautomer. researchgate.net

In coordination compounds, NMR is used to confirm the binding of the ligand to the metal ion. The coordination of ligands like this compound to a metal center, such as in lanthanide complexes, can be confirmed by shifts in the NMR signals of the ligand's protons upon complexation. nih.govnih.gov For instance, in lanthanide complexes, the fluxionality of the complex, where different parts of the molecule are chemically equivalent due to rapid isomerization, can be observed through the number of peaks in the ¹H NMR spectrum. nih.gov

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound and to deduce its structure by analyzing its fragmentation patterns. libretexts.org In the analysis of this compound and its derivatives, the molecular ion peak (M+) provides the molecular weight of the compound. libretexts.orgmiamioh.edu

The fragmentation of the molecular ion provides valuable structural information. Common fragmentation patterns for ketones include α-cleavage, where the bond adjacent to the carbonyl group is broken. libretexts.orgmiamioh.edu For this compound, fragmentation would likely involve the loss of alkyl or trifluoromethyl radicals. The analysis of these fragments helps to piece together the structure of the original molecule. libretexts.orgnih.gov High-resolution mass spectrometry (HR-MS) can further provide the exact chemical formula of the parent molecule and its fragments. nih.gov

| Technique | Information Obtained | Relevance to this compound |

| ¹H NMR | Keto-enol tautomerism, ligand coordination. | Determines the relative amounts of keto and enol forms and confirms binding to metal ions. researchgate.netnih.gov |

| Mass Spectrometry | Molecular weight, fragmentation patterns. | Confirms the molecular formula and provides structural clues through analysis of fragment ions. libretexts.orgmiamioh.edunih.gov |

| High-Resolution MS | Exact molecular formula. | Provides precise elemental composition of the molecule and its fragments. nih.gov |

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the gold standard for determining the precise three-dimensional structure of molecules in the solid state. libretexts.org This technique has been instrumental in characterizing the coordination geometry of metal complexes of β-diketones, including those similar to this compound. rsc.orgnih.govnih.govmdpi.com

In several studies of lanthanide complexes with fluorinated β-diketones, X-ray crystallography has revealed that the central metal ion is typically coordinated to the oxygen atoms of the β-diketonate ligands. rsc.orgnih.govscirp.org For example, in some europium(III) and holmium(III) complexes, the metal ion is coordinated to eight oxygen atoms from four chelating β-diketone ligands, resulting in a distorted octahedral or other eight-coordinate geometries. nih.govscirp.org The bond lengths and angles obtained from these crystal structures are in good agreement with those of analogous complexes. scirp.org The crystal packing diagrams also provide insights into the intermolecular interactions within the crystal lattice. mdpi.comscirp.orgresearchgate.net

Photophysical and Electrochemical Characterization of this compound Complexes

The interaction of light with the coordination complexes of this compound is of great interest for their potential applications in luminescent materials and devices.

Ultraviolet-Visible (UV-Vis) Absorption Spectroscopy and Electronic Transitions

UV-Vis absorption spectroscopy provides information about the electronic transitions within a molecule. libretexts.org For complexes of this compound, the UV-Vis spectra are typically dominated by strong absorption bands in the UV region. scirp.orgrsc.orgresearchgate.net These absorptions are generally assigned to π-π* transitions of the enol form of the β-diketone ligand. scirp.orgresearchgate.net

The coordination of the ligand to a metal ion can influence these electronic transitions. In lanthanide complexes, the ligand acts as an "antenna," absorbing UV light and transferring the energy to the central metal ion. rsc.orgtandfonline.compolyu.edu.hk This process, known as the antenna effect, is crucial for the luminescence of these complexes, as the direct excitation of the lanthanide ion is often inefficient due to forbidden 4f-4f transitions. polyu.edu.hk The absorption spectra can also exhibit metal-to-ligand charge-transfer (MLCT) bands, particularly in transition metal complexes. researchgate.netumb.edu

| Complex Type | Typical Absorption Maxima (λmax) | Assigned Transitions |

| Lanthanide β-diketonate complexes | ~300-400 nm | π-π* (ligand-centered) scirp.orgrsc.org |

| Ruthenium(II) β-diketonate complexes | ~280-330 nm and ~430-630 nm | Ligand-centered (LC) and Metal-to-Ligand Charge Transfer (MLCT) researchgate.net |

Emission Spectroscopy and Luminescent Properties

Emission spectroscopy is used to study the light emitted by a substance after it has absorbed energy. Many lanthanide complexes of β-diketones, including those with fluorinated ligands like this compound, exhibit strong luminescence. scirp.orgnih.govnih.gov

For instance, europium(III) complexes often show characteristic sharp emission bands in the red region of the spectrum, with the most intense transition typically being the ⁵D₀ → ⁷F₂ transition. scirp.orgnih.gov Terbium(III) complexes, on the other hand, are known for their bright green luminescence, with the dominant emission corresponding to the ⁵D₄ → ⁷F₅ transition. tandfonline.comresearchgate.net The high luminescence intensity of these complexes is a result of the efficient energy transfer from the triplet state of the β-diketonate ligand to the emissive energy levels of the lanthanide ion. tandfonline.comresearchgate.net The luminescent properties, including quantum yields and lifetimes, are influenced by the specific β-diketone ligand and the coordination environment of the metal ion. nih.govnih.gov

| Lanthanide Ion | Characteristic Emission Color | Major Electronic Transition | Typical Emission Wavelength (nm) |

| Europium(III) | Red | ⁵D₀ → ⁷F₂ | ~612-620 scirp.orgnih.gov |

| Terbium(III) | Green | ⁵D₄ → ⁷F₅ | ~543-545 tandfonline.comresearchgate.net |

Photoelectrochemical Studies

Photoelectrochemical investigations have centered on the application of this compound (tfdd) as an ancillary ligand in ruthenium(II) complexes designed for use as sensitizers in dye-sensitized solar cells (DSSCs). In these systems, the compound is not studied in isolation but as part of a larger molecular assembly that facilitates light-to-electrical energy conversion.

Computational Chemistry Approaches for this compound Systems

Computational chemistry, particularly methods rooted in density functional theory, has been instrumental in elucidating the electronic structure and photo-physical properties of systems containing this compound. These theoretical studies provide molecular-level insights that complement experimental findings in photoelectrochemistry.

Density Functional Theory (DFT) for Electronic Structure and Reactivity Predictions

Density Functional Theory (DFT) has been employed to investigate the electronic properties of ruthenium(II) sensitizer (B1316253) dyes that incorporate this compound as a key ligand. researchgate.netresearchgate.net These studies are crucial for understanding the factors that govern the efficiency of dye-sensitized solar cells.

Table 1: DFT Applications in this compound (tfdd) Systems

| Investigated System | Computational Method | Investigated Properties | Reference |

|---|---|---|---|

| [Ru(tctpy)(tfdd)(NCS)] | DFT (B3LYP/6-31G(d)) | Molecular Structure, Electronic Properties | researchgate.net |

Time-Dependent Density Functional Theory (TD-DFT) for Excited State Properties

Time-Dependent Density Functional Theory (TD-DFT) is the primary computational tool for studying the excited-state properties of this compound-containing systems, which are fundamental to their function in light-harvesting applications. researchgate.netresearchgate.net

TD-DFT calculations are used to predict the electronic absorption spectra of these complexes, which can then be compared with experimental measurements. researchgate.netresearchgate.net For the [Ru(tctpy)(tfdd)(NCS)] sensitizer, TD-DFT calculations at the TD-B3LYP/6-31G(d) level of theory were used to compute its absorption spectrum, showing good agreement with experimental data. researchgate.net These calculations can predict vertical excitation energies, corresponding oscillator strengths, and the nature of the electronic transitions, such as metal-to-ligand charge transfer (MLCT) bands. researchgate.net Furthermore, electron-density difference maps derived from TD-DFT can visualize the charge redistribution upon photoexcitation, providing a clear picture of the charge-transfer character essential for electron injection into the TiO₂ semiconductor in a DSSC. researchgate.net This information is vital for rationally designing more efficient dye sensitizers. researchgate.net

Table 2: TD-DFT Investigations of this compound (tfdd) Systems

| Investigated System | Computational Method | Predicted Properties | Reference |

|---|---|---|---|

| [Ru(tctpy)(tfdd)(NCS)] | TD-DFT (TD-B3LYP/6-31G(d)) | Absorption Spectra | researchgate.net |

Applications of 1,1,1 Trifluorodecane 2,4 Dione in Advanced Functional Materials

Dye-Sensitized Solar Cells (DSCs) Utilizing 1,1,1-Trifluorodecane-2,4-dione Ligands

Influence of Alkyl Chain Length on Device Performance

The length of the alkyl chain on the β-diketonato ligand plays a crucial role in the performance of DSCs. In ruthenium complexes, the presence of a long hydrocarbon substituent, such as the decane (B31447) chain in this compound, is instrumental in preventing the aggregation of the sensitizer (B1316253) on the surface of the titanium dioxide (TiO₂) photoanode. This steric hindrance ensures a more uniform monolayer of dye molecules, which is critical for efficient charge separation and transport.

Impact on Dye Aggregation and Electron Injection Efficiency in DSCs

Dye aggregation on the semiconductor surface is a significant loss mechanism in DSCs, as it can lead to quenching of the excited state and inefficient electron injection. The decyl group of the this compound ligand acts as a spacer, effectively mitigating this issue. By preventing close contact between adjacent dye molecules, the probability of non-radiative decay pathways is reduced, thereby enhancing the electron injection efficiency from the dye's excited state into the conduction band of the TiO₂.

Catalytic Applications of this compound Metal Complexes

While the primary research focus for β-diketonato ligands with long alkyl chains has been in the realm of photovoltaics, the fundamental coordination chemistry of this compound suggests potential catalytic applications for its metal complexes. The combination of a hard β-diketonato donor site and the electronic influence of the trifluoromethyl group could make its metal complexes suitable for various catalytic transformations. For instance, similar metal complexes are known to catalyze reactions such as hydrogenations, hydroformylations, and various coupling reactions. The long alkyl chain could enhance solubility in nonpolar organic solvents, which is often a desirable trait for homogeneous catalysis. Further research is needed to explore the specific catalytic activities of metal complexes incorporating the this compound ligand.

Applications in Other Advanced Materials Science Contexts

The unique properties of metal complexes derived from this compound open up possibilities in other areas of advanced materials science. The presence of the fluorinated group can impart increased thermal stability and volatility, which are advantageous for the preparation of thin films via chemical vapor deposition (CVD) or atomic layer deposition (ALD). Such films could have applications in microelectronics or as protective coatings. Furthermore, the self-assembly properties induced by the long alkyl chain could be exploited in the formation of ordered nanostructures, such as liquid crystals or functional surfaces with tailored wettability. These areas represent fertile ground for future investigations into the materials science applications of this versatile ligand.

Emerging Trends and Future Research Perspectives for 1,1,1 Trifluorodecane 2,4 Dione

Development of Novel Coordination Compounds

Exploration of Expanded Applications in Energy Conversion and Storage

Fluorinated compounds are of increasing interest in the field of energy conversion and storage, particularly in the context of lithium-ion batteries and other electrochemical devices. The high electronegativity of fluorine can enhance the electrochemical stability and performance of materials. While there is extensive research on fluorinated materials for energy applications, specific investigations into the role or application of 1,1,1-Trifluorodecane-2,4-dione in this domain are not found in the public record. Its potential could lie in its use as a ligand to create metal complexes with specific redox properties or as an additive in electrolytes, but this remains speculative without dedicated research.

Integration into Advanced Organic Synthesis Methodologies

β-Diketones are versatile building blocks in organic synthesis. The trifluoromethyl group in this compound can be a valuable synthon for introducing fluorine into organic molecules, a strategy often employed to modify the biological activity and physicochemical properties of compounds. Metal complexes of β-diketones can also serve as catalysts in various organic transformations. For instance, copper complexes of similar ligands have been explored as catalysts. smolecule.com However, there is a lack of published studies that specifically demonstrate the integration of this compound into advanced organic synthesis methodologies or its use as a catalyst.

Computational Design and Rational Engineering of this compound-Based Systems

Computational chemistry, particularly Density Functional Theory (DFT), is a powerful tool for predicting the structures, properties, and reactivity of molecules and their complexes. Such studies can guide the rational design of new materials for specific applications. While DFT studies have been conducted on various β-diketones and their lanthanide complexes, researchgate.net specific computational investigations focused on this compound are not reported in the available literature. Theoretical modeling could provide valuable insights into its electronic structure, coordination behavior, and potential for various applications, but this research area appears to be unexplored for this particular compound.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 1,1,1-Trifluoropentane-2,4-dione, and how can reaction conditions be optimized?

- Methodology : The compound is synthesized via condensation reactions. For example, reacting methyl 1,1,1-trifluoropentane-2,4-dione with hydrazine hydrate in ethanol under reflux for 6 hours yields pyrazole derivatives with >95% efficiency . Acidic conditions (e.g., HCl) can further enhance cyclization yields (76–87%) when reacting with fluorinated diones .

- Key Parameters : Temperature control (reflux), solvent choice (ethanol), and stoichiometric ratios of reagents are critical for reproducibility.

Q. How can researchers safely handle and store 1,1,1-Trifluoropentane-2,4-dione in laboratory settings?

- Safety Protocols : Classified under UN 1224 (Ketones, liquid, n.o.s.) with hazard category 3 (flammable liquid). Storage requires inert atmospheres, away from oxidizers, and in certified containers compliant with international transport regulations .

- Handling : Use fume hoods, flame-resistant equipment, and personal protective gear (gloves, goggles) to mitigate risks associated with inhalation or skin contact.

Q. What analytical techniques are recommended for characterizing 1,1,1-Trifluoropentane-2,4-dione?

- Characterization Methods :

- Spectroscopy : NMR (<sup>1</sup>H, <sup>13</sup>C, <sup>19</sup>F) and IR to confirm carbonyl (C=O) and trifluoromethyl (CF3) groups .

- Mass Spectrometry : Molecular ion peaks at m/z 154.09 (C5H5F3O2) .

- Chromatography : HPLC or GC-MS for purity assessment, especially after synthesis or extraction .

Advanced Research Questions

Q. How does 1,1,1-Trifluoropentane-2,4-dione enhance the volatility of metal chelates in coordination chemistry?

- Mechanistic Insight : Fluorine substitution reduces intermolecular van der Waals forces and hydrogen bonding, increasing volatility. For example, its complexes with transition metals (e.g., Cu, Fe) exhibit higher thermal stability and sublimation efficiency compared to non-fluorinated analogs .

- Applications : Used in atomic absorption spectroscopy and chemical vapor deposition (CVD) for thin-film metal coatings .

Q. What role does this compound play in synthesizing biologically active heterocycles?

- Synthetic Utility : Serves as a precursor for trifluoromethyl-substituted pyrazoles and dihydropyrazoles. For instance, reactions with 2-aminobenzohydrazide yield cyclized products (e.g., 5-hydroxy-3-methyl-5-(trifluoromethyl)-4,5-dihydropyrazoles) with potential antimicrobial activity .

- Methodology : Multi-step routes involve ketone-hydrazine condensations followed by acid- or base-catalyzed cyclizations .

Q. How can computational models predict the physicochemical properties of 1,1,1-Trifluoropentane-2,4-dione?

- Computational Tools :

- COSMO-RS : Predicts tautomer equilibria and solvent interactions, validated against experimental refractive indices (e.g., Lorentz–Lorenz equation for homologous series) .

- Partition Coefficients : Abraham descriptors estimate log10P values for solvent-solute interactions, with SD = 0.126 log units .

Q. How should researchers resolve discrepancies in reported molecular weights or structural data for this compound?

- Resolution Strategy : Cross-validate data using primary sources (e.g., CAS Registry 367-57-7 ). Discrepancies in molecular formulas (e.g., C5H5F3O2 vs. C6H9F3O2 ) are likely due to typographical errors or misattribution; consult IUPAC nomenclature and high-resolution mass spectrometry for confirmation.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.